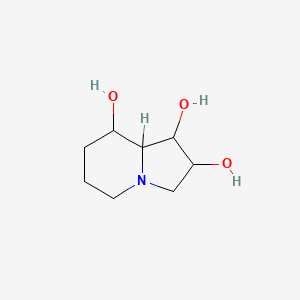
Cyclopropanecarbonyl chloride, 1-(2,2-difluoro-1,3-benzodioxol-5-yl)-
Übersicht
Beschreibung
Cyclopropanecarbonyl chloride, 1-(2,2-difluoro-1,3-benzodioxol-5-yl)- is a chemical compound that belongs to the class of carbonyl chlorides . It is a highly reactive compound that is commonly used in organic synthesis and chemical reactions .
Molecular Structure Analysis
The molecular formula of this compound is C11H7ClF2O3 . It has a molecular weight of 260.62 .Physical and Chemical Properties Analysis
The physical and chemical properties such as density, melting point, boiling point, etc. of Cyclopropanecarbonyl chloride, 1-(2,2-difluoro-1,3-benzodioxol-5-yl)- are not explicitly mentioned in the search results .Eigenschaften
CAS-Nummer |
1004294-65-8 |
|---|---|
Molekularformel |
C11H7ClF2O3 |
Molekulargewicht |
260.62 g/mol |
IUPAC-Name |
1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C11H7ClF2O3/c12-9(15)10(3-4-10)6-1-2-7-8(5-6)17-11(13,14)16-7/h1-2,5H,3-4H2 |
InChI-Schlüssel |
FVNYSBKXILOVTD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(C2=CC3=C(C=C2)OC(O3)(F)F)C(=O)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
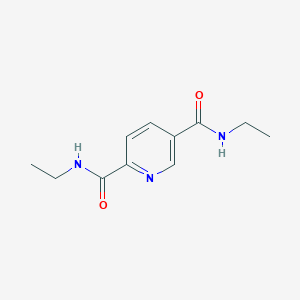
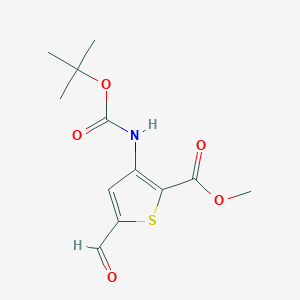
![4-(2-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B8806009.png)

![6-Iodoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B8806020.png)

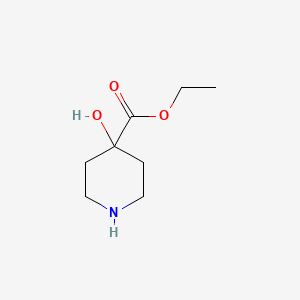
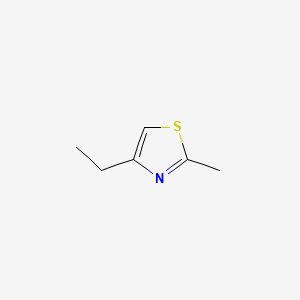
![tert-Butyl 2,2-difluoro-3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B8806031.png)
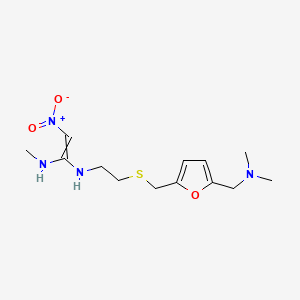

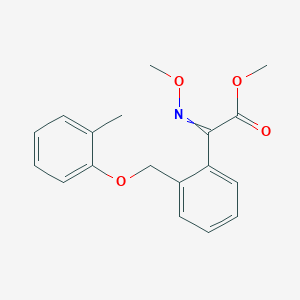
![2-[(4-Bromo-5-fluoro-2-nitrophenyl)amino]acetic Acid](/img/structure/B8806066.png)
